Ginsenol

Übersicht

Beschreibung

Ginsenol is a sesquiterpene alcohol with the molecular formula C15H26O. It is one of the bioactive compounds found in ginseng, a medicinal plant belonging to the genus Panax. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ginsenol can be synthesized through the transformation of isocaryophyllene in acetonitrile with the addition of 5% sulfuric acid, followed by neutralization. This process leads to the formation of tricyclic amide, which shares the backbone of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of ginseng roots, followed by purification processes to isolate the compound. The quality and yield of this compound can be influenced by factors such as the species of ginseng, cultivation methods, and extraction techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ginsenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and acids are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ginsenol has been extensively studied for its therapeutic effects across several domains:

- Anti-inflammatory Activity : this compound modulates inflammatory pathways by activating glucocorticoid receptors and inhibiting reactive oxygen species production, leading to reduced inflammation.

- Antioxidant Effects : It enhances the expression of antioxidant enzymes via the Nrf-2 pathway, contributing to cellular protection against oxidative stress.

- Antiviral Properties : this compound interferes with viral replication mechanisms, particularly by targeting viral surface proteins, which inhibits their function.

Medical Applications

This compound's properties make it a candidate for various medical applications:

- Drug Development : Its pharmacological effects position this compound as a potential lead compound in drug formulation for treating inflammatory diseases and viral infections .

- Supplement Formulation : The compound is incorporated into health supplements due to its beneficial properties for enhancing overall health and well-being.

Industrial Uses

In addition to its medical applications, this compound is utilized in:

- Cosmetics : Its antioxidant and anti-inflammatory properties are leveraged in skincare products to promote skin health.

- Nutraceuticals : this compound is included in dietary supplements aimed at improving health outcomes and preventing diseases .

Case Study 1: Antiviral Activity

Recent studies have synthesized new compounds based on the this compound structure, known as Ginsamide. These compounds demonstrated significant antiviral activity against H1N1 influenza in animal models. The study revealed that Ginsamide effectively reduced mortality rates when administered at high doses during influenza infection .

Case Study 2: Antioxidant Effects

Research indicated that this compound enhances cellular viability under oxidative stress conditions by upregulating antioxidant defenses. For instance, in pancreatic tissue models subjected to oxidative damage, this compound treatment improved cell survival rates significantly compared to controls .

Wirkmechanismus

Ginsenol exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ginsenosides: These are triterpene saponins found in ginseng with similar pharmacological activities.

Panasinsene: A sesquiterpene hydrocarbon found in ginseng with comparable bioactive properties.

Spathulenol: Another sesquiterpene alcohol with similar anti-inflammatory and antioxidant activities.

Uniqueness of Ginsenol

This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets.

Biologische Aktivität

Ginsenol, a compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities. This article explores the mechanisms of action, efficacy, and potential therapeutic applications of this compound, particularly focusing on its antiviral properties, as well as other biological effects.

Overview of this compound

This compound is categorized as a triterpenoid saponin, a class of compounds known for their various pharmacological properties. Research has indicated that this compound exhibits significant biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects. These properties make it a candidate for further investigation in therapeutic contexts.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound-like compounds against various viruses, particularly the H1N1 influenza virus.

The mechanism by which this compound exerts its antiviral effects involves several stages in the viral life cycle:

- Attachment and Entry : this compound demonstrates high efficacy when administered during the early stages of infection (0 to 2 hours post-infection), which corresponds to the virus's attachment to host cells and subsequent entry processes .

- Viral Replication Inhibition : In vitro studies have shown that this compound can inhibit viral replication effectively. The compound's activity was assessed using a time-of-addition assay, indicating that it does not interfere with hemagglutinin receptor-binding but may affect subsequent steps in the viral lifecycle .

Efficacy and Toxicity

Table 1 summarizes the antiviral activity and toxicity profiles of this compound and its derivatives:

| Compound | IC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| This compound | 0.152 | >1140 | 7500 |

| Ginsamide | 0.150 | >5000 | 33333 |

- IC50 : The concentration required to inhibit 50% of viral activity.

- CC50 : The concentration at which 50% of cell viability is lost.

- SI : A measure of selectivity; higher values indicate better safety profiles.

The data suggests that this compound has a low toxicity profile while maintaining high antiviral potency against H1N1 influenza virus .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

- Animal Model Studies : In vivo experiments using mice infected with H1N1 demonstrated that this compound significantly reduced mortality rates at higher doses (150 mg/kg/day). However, reducing the dose to 75 mg/kg/day did not yield statistically significant protection, indicating a dose-dependent effect .

- Resistance Studies : A ginsamide-resistant strain of H1N1 was developed during research. Interestingly, this resistant strain exhibited reduced pathogenicity compared to the control strain, suggesting that resistance may lead to attenuated virulence .

Other Biological Activities

Beyond its antiviral properties, this compound has been studied for additional biological activities:

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation.

- Immunomodulatory Properties : this compound may enhance immune responses, making it a candidate for further studies in immunotherapy.

Eigenschaften

IUPAC Name |

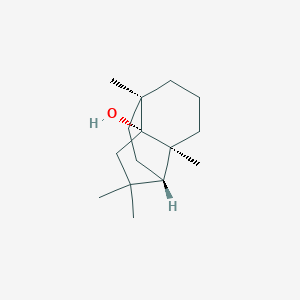

(1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXUIQMPPDIDGM-PMOUVXMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]3([C@]1(CC([C@@H]3CC2)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922466 | |

| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117591-80-7 | |

| Record name | Ginsenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.